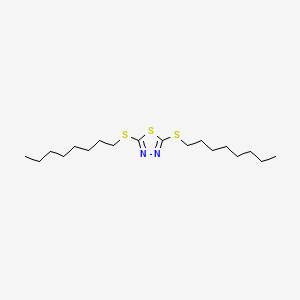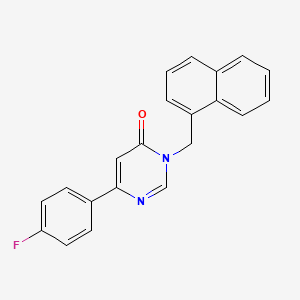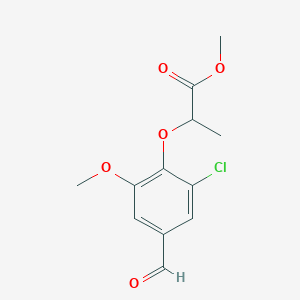![molecular formula C14H14N2O2 B2525333 N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide CAS No. 2411304-35-1](/img/structure/B2525333.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide, also known as TAT-Lys-OMe or TAT-Lysine-OMe, is a synthetic peptide that has been widely used in scientific research. This peptide is composed of a cell-penetrating peptide (CPP) called TAT, which is derived from the HIV-1 transactivator of transcription protein, and a lysine residue that is linked to an O-methyl group and a nitrile group. TAT-Lys-OMe has been shown to have a variety of biological activities, including the ability to cross cell membranes and enter cells, as well as the ability to interact with intracellular targets.
作用機序
The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is not fully understood, but it is believed to involve the interaction of the TAT peptide with cell surface receptors and the subsequent internalization of the peptide into cells. Once inside the cell, the lysine residue of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide can interact with intracellular targets and deliver therapeutic agents or modulate protein activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. The peptide has been shown to enter cells and localize to the cytosol and nucleus. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been shown to interact with intracellular targets, including transcription factors and enzymes. The peptide has been used to deliver a variety of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been used to modulate protein activity and signaling pathways.
実験室実験の利点と制限
One of the main advantages of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is its ability to enter cells and deliver therapeutic agents or modulate protein activity. This peptide has been widely used in drug delivery and protein transduction applications. However, one limitation of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is its potential toxicity at high concentrations. The peptide has been shown to cause cell death at high concentrations, and care must be taken to use appropriate concentrations in experiments.
将来の方向性
There are many potential future directions for research on N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. One area of interest is the development of new therapeutic agents that can be delivered using N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. This peptide has the potential to deliver a wide range of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. Another area of interest is the development of new intracellular targeting strategies using N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. This peptide has been used to target intracellular proteins and modulate their activity, and there is potential for further development of this approach. Finally, there is potential for the development of new cell-penetrating peptides based on the N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide structure.
合成法
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The TAT peptide is first synthesized using Fmoc chemistry, and the lysine residue is added using standard coupling reagents. The O-methyl and nitrile groups are then introduced using appropriate protecting groups and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques.
科学的研究の応用
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has been used in a wide range of scientific research applications, including drug delivery, protein transduction, and intracellular targeting. The cell-penetrating ability of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide allows it to enter cells and deliver drugs or other molecules to intracellular targets. This peptide has been used to deliver a variety of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been used to target intracellular proteins and modulate their activity.
特性
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-5-14(17)16-13(10-18-2)12-7-4-6-11(8-12)9-15/h4,6-8,13H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPEWLAIZMNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
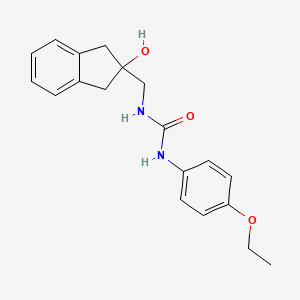
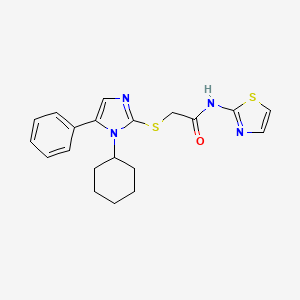
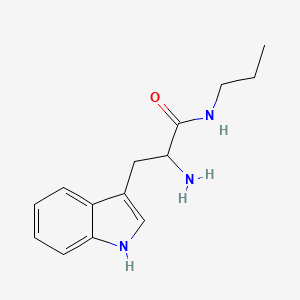
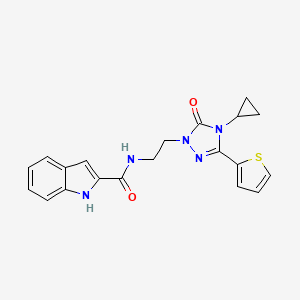
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

